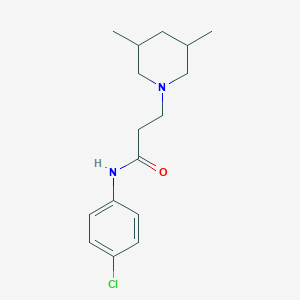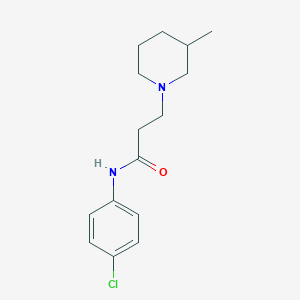![molecular formula C18H19FN2O B248017 3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(3-FLUOROPHENYL)PROPANAMIDE](/img/structure/B248017.png)
3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(3-FLUOROPHENYL)PROPANAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(3-FLUOROPHENYL)PROPANAMIDE is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an isoquinoline moiety and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(3-FLUOROPHENYL)PROPANAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline ring is synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.
Amide Bond Formation: The final step involves the formation of the amide bond between the isoquinoline derivative and the fluorophenyl propanoic acid derivative using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(3-FLUOROPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized isoquinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(3-FLUOROPHENYL)PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(3-FLUOROPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes involved in signal transduction pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-fluorophenyl)propanamide: Similar structure but with a different position of the fluorine atom.
3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-chlorophenyl)propanamide: Similar structure but with a chlorine atom instead of fluorine.
3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methylphenyl)propanamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(3-FLUOROPHENYL)PROPANAMIDE imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C18H19FN2O |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3-fluorophenyl)propanamide |
InChI |
InChI=1S/C18H19FN2O/c19-16-6-3-7-17(12-16)20-18(22)9-11-21-10-8-14-4-1-2-5-15(14)13-21/h1-7,12H,8-11,13H2,(H,20,22) |
Clave InChI |
KIHDQLGNQVTPMH-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)CCC(=O)NC3=CC(=CC=C3)F |
SMILES canónico |
C1CN(CC2=CC=CC=C21)CCC(=O)NC3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B247939.png)


![3-[benzyl(ethyl)amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B247944.png)
![1-[3-(4-Methoxyanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B247946.png)
![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B247947.png)



![3-[benzyl(ethyl)amino]-N-(4-chlorophenyl)propanamide](/img/structure/B247953.png)

![N-(4-chlorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B247957.png)
![3-[butyl(methyl)amino]-N-(4-chlorophenyl)propanamide](/img/structure/B247958.png)
